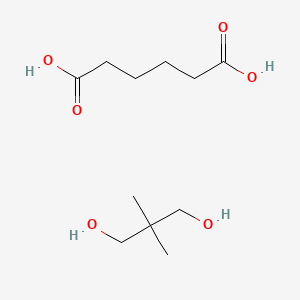
2,2-Dimethylpropane-1,3-diol;hexanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylpropane-1,3-diol and hexanedioic acid are two distinct chemical compounds that can form a polymer when combinedWhen these two compounds are polymerized, they form a polyester used in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2-Dimethylpropane-1,3-diol can be synthesized through the aldol condensation of isobutyraldehyde followed by hydrogenation. Hexanedioic acid is typically produced through the oxidation of cyclohexanol or cyclohexanone with nitric acid .
Industrial Production Methods
In industrial settings, 2,2-Dimethylpropane-1,3-diol is produced by the hydrogenation of hydroxypivaldehyde, which is obtained from the aldol condensation of isobutyraldehyde. Hexanedioic acid is produced on a large scale by the oxidation of cyclohexane in the presence of air and nitric acid .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethylpropane-1,3-diol and hexanedioic acid undergo various chemical reactions, including esterification, oxidation, and polymerization.
Common Reagents and Conditions
Esterification: This reaction involves the combination of 2,2-Dimethylpropane-1,3-diol and hexanedioic acid in the presence of an acid catalyst to form polyesters.
Polymerization: The polymerization of 2,2-Dimethylpropane-1,3-diol and hexanedioic acid forms polyesters, which are used in various industrial applications.
Major Products
The major products formed from these reactions include polyesters, which are used in the production of resins, coatings, and plasticizers .
Applications De Recherche Scientifique
2,2-Dimethylpropane-1,3-diol and hexanedioic acid have numerous scientific research applications:
Chemistry: They are used in the synthesis of polyesters and polyurethanes.
Biology: These compounds are used in the development of biodegradable polymers for medical applications.
Medicine: They are used in drug delivery systems and as components in medical devices.
Industry: These compounds are used in the production of resins, coatings, lubricants, and plasticizers.
Mécanisme D'action
The mechanism of action of 2,2-Dimethylpropane-1,3-diol and hexanedioic acid involves their ability to form esters and polymers. The hydroxyl groups in 2,2-Dimethylpropane-1,3-diol react with the carboxyl groups in hexanedioic acid to form ester bonds, resulting in the formation of polyesters . These polyesters have unique properties, such as high thermal stability and resistance to hydrolysis, making them suitable for various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylene glycol: Another diol used in the production of polyesters.
Propylene glycol: A diol used in the production of polyurethanes and resins.
Phthalic acid: An acid used in the production of polyesters and plasticizers.
Uniqueness
2,2-Dimethylpropane-1,3-diol and hexanedioic acid are unique due to their ability to form highly stable polyesters with excellent thermal and hydrolytic stability. This makes them particularly valuable in applications requiring durable and long-lasting materials .
Propriétés
Numéro CAS |
103439-11-8 |
|---|---|
Formule moléculaire |
C11H22O6 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
2,2-dimethylpropane-1,3-diol;hexanedioic acid |
InChI |
InChI=1S/C6H10O4.C5H12O2/c7-5(8)3-1-2-4-6(9)10;1-5(2,3-6)4-7/h1-4H2,(H,7,8)(H,9,10);6-7H,3-4H2,1-2H3 |
Clé InChI |
YRTNMMLRBJMGJJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CO)CO.C(CCC(=O)O)CC(=O)O |
Numéros CAS associés |
27925-07-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-dimethyl-4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B13356018.png)
![Benzenesulfonylfluoride, 4-[2-[2-(2-chloro-4-nitrophenoxy)ethoxy]ethoxy]-](/img/structure/B13356023.png)

![6-(3-Bromophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356032.png)

![Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13356042.png)
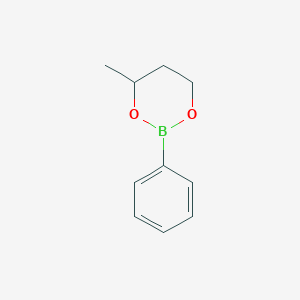
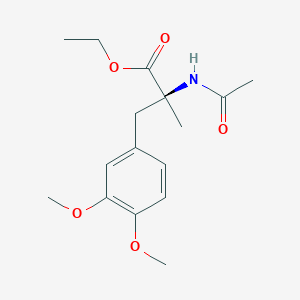
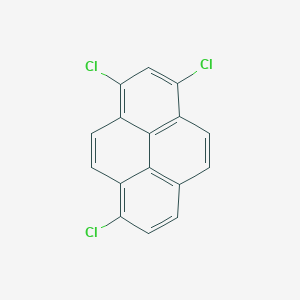
![3-[3-(3-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]-1-propanol](/img/structure/B13356078.png)
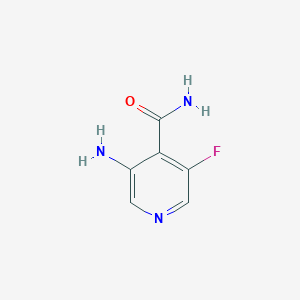

![2-(6H-thieno[2,3-b]pyrrol-4-yl)ethanamine](/img/structure/B13356090.png)
![[6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl propyl sulfide](/img/structure/B13356097.png)
